molecular formula C21H20O8 B14876475 ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B14876475
M. Wt: 400.4 g/mol
InChI Key: RRULFUDBYAJXKI-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a furan ring, a chromene core, and various functional groups such as ethoxycarbonyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chromene Core Construction: The chromene core is often constructed via a cyclization reaction involving a phenol derivative and an aldehyde or ketone.

    Functional Group Introduction: The ethoxycarbonyl and hydroxy groups are introduced through esterification and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: This compound shares the furan ring but lacks the chromene core and additional functional groups.

    2-Furancarboxylic acid, ethyl ester: Similar in having a furan ring and ethyl ester group but differs in overall structure.

Uniqueness

Ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is unique due to its combination of a furan ring, chromene core, and multiple functional groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 3-(5-ethoxycarbonylfuran-2-yl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate

InChI

InChI=1S/C21H20O8/c1-4-11-9-12-16(10-13(11)22)29-19(21(25)27-6-3)17(18(12)23)14-7-8-15(28-14)20(24)26-5-2/h7-10,22H,4-6H2,1-3H3

InChI Key

RRULFUDBYAJXKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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